Cas no 1134497-15-6 (4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE)

4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE 化学的及び物理的性質
名前と識別子
-
- 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE
-
- インチ: 1S/C15H17N3.ClH/c1-2-4-13(5-3-1)10-18-11-15(17-12-18)14-6-8-16-9-7-14;/h1-6,11-12,16H,7-10H2;1H
- InChIKey: HDHZTBNADUWIHQ-UHFFFAOYSA-N
- ほほえんだ: C1NCC=C(C2=CN(CC3=CC=CC=C3)C=N2)C1.[H]Cl
4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I495560-10mg |
4-(N-Benzyl-4-imidazole)-1,2,5,6-tetrahydro pyridine Hydrochloride |
1134497-15-6 | 10mg |
$ 160.00 | 2022-06-04 | ||
TRC | I495560-1mg |
4-(N-Benzyl-4-imidazole)-1,2,5,6-tetrahydro pyridine Hydrochloride |
1134497-15-6 | 1mg |
$ 50.00 | 2022-06-04 | ||
TRC | I495560-2mg |
4-(N-Benzyl-4-imidazole)-1,2,5,6-tetrahydro pyridine Hydrochloride |
1134497-15-6 | 2mg |
$ 65.00 | 2022-06-04 |
4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDEに関する追加情報
Introduction to 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE (CAS No. 1134497-15-6)
4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE, identified by its CAS number 1134497-15-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system comprising a pyridine and an imidazole moiety. The presence of a benzyl group at the 4-position of the imidazole ring and the tetrahydropyridine core imparts unique structural and functional properties, making it a valuable scaffold for drug discovery and development.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for formulation development in pharmaceutical applications. This solubility profile facilitates its use in various biological assays and in vitro studies, enabling researchers to evaluate its potential biological activity more efficiently. The compound’s structural features suggest possible interactions with biological targets, making it a promising candidate for further investigation in therapeutic areas such as oncology, inflammation, and central nervous system disorders.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and mode of interaction of this compound with potential biological targets. Studies using molecular docking techniques have indicated that 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE may interact with enzymes and receptors involved in critical signaling pathways. For instance, preliminary simulations suggest potential binding to enzymes such as kinases and phosphodiesterases, which are often implicated in diseases related to abnormal cell proliferation and metabolic dysregulation.
The imidazole ring is a well-known pharmacophore in medicinal chemistry, frequently found in bioactive molecules due to its ability to form hydrogen bonds and coordinate with metal ions. In 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE, the imidazole moiety is positioned strategically to interact with polar residues in protein targets. This positioning could enhance the compound’s ability to modulate enzyme activity or receptor function. Additionally, the tetrahydropyridine core provides a flexible scaffold that can adapt to the binding pocket of diverse biological targets, increasing the likelihood of successful drug-receptor interactions.
Current research in heterocyclic chemistry has highlighted the importance of functionalizing nitrogen-containing rings with substituents that can enhance bioavailability and target specificity. The benzyl group in this compound serves as such a substituent, contributing to steric hindrance and electronic properties that influence binding affinity. Moreover, the hydrochloride salt form ensures that the compound remains stable under various storage conditions while maintaining its pharmacological activity.
In vitro studies have begun to explore the pharmacological profile of 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE. Initial experiments have shown promising results in modulating certain enzymatic activities relevant to inflammation and pain signaling. For example, preliminary data suggest that this compound may inhibit the activity of cyclooxygenase (COX) enzymes at concentrations comparable to known nonsteroidal anti-inflammatory drugs (NSAIDs). However, further studies are needed to confirm these findings and to assess potential off-target effects.
The synthesis of 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired functional groups while maintaining regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex fused ring system present in this compound. The hydrochloride salt is typically obtained through an acid-base reaction between the free base form of the compound and hydrochloric acid under controlled conditions.
The pharmacokinetic properties of 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE are also under investigation. Preliminary pharmacokinetic studies suggest that this compound exhibits moderate oral bioavailability and reasonable tissue distribution upon administration. These findings are encouraging for further development as they indicate that the compound may reach therapeutic levels in vivo without significant metabolic degradation. Additionally, studies on its excretion pathways have provided insights into potential dosing regimens and drug-drug interaction profiles.
The potential therapeutic applications of 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE are broadening as more research emerges on its biological effects. Beyond its anti-inflammatory properties, this compound has shown promise in preclinical models related to central nervous system disorders, including anxiety and cognitive dysfunction. The ability of heterocyclic compounds like this one to cross the blood-brain barrier makes them particularly attractive candidates for treating neurological conditions where blood-brain barrier penetration is a challenge.
Future directions for research on CAS No 1134497-15-6 include exploring its mechanism of action at a molecular level through advanced biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Understanding how this compound interacts with biological targets at an atomic resolution will provide critical insights for structure-based drug design modifications aimed at improving potency and selectivity.
Collaborative efforts between synthetic chemists, medicinal biologists, and computational scientists are essential for maximizing the therapeutic potential of 4-(N-BENZYL-4-IMIDAZOLE)-1,2,5, 6-TETRAHYDRO PYRIDINE HYDROCHLORIDE . By integrating experimental data with computational predictions, researchers can accelerate the discovery process toward novel therapeutics that address unmet medical needs.
1134497-15-6 (4-(N-BENZYL-4-IMIDAZOLE)-1,2,5,6-TETRAHYDRO PYRIDINE HYDROCHLORIDE) 関連製品
- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 2244495-84-7(Not Yet Assigned)
- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)
- 617-04-9(Methyl α-D-mannopyranoside)
- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)
- 2023706-16-1(benzyl N-(3-iodo-5-methylphenyl)carbamate)
- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)




